molecular formula C16H15N3OS2 B4094508 N-[5-(1-phenylpropyl)-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide

N-[5-(1-phenylpropyl)-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide

Cat. No.: B4094508
M. Wt: 329.4 g/mol
InChI Key: CXFSQEUKDVWRAW-UHFFFAOYSA-N
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Description

N-[5-(1-phenylpropyl)-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide is a compound that belongs to the class of thiophene derivatives Thiophene and its substituted derivatives are significant in medicinal chemistry due to their diverse therapeutic properties

Preparation Methods

The synthesis of N-[5-(1-phenylpropyl)-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide involves several steps. One common method is the condensation reaction, such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives . Industrial production methods often utilize similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

N-[5-(1-phenylpropyl)-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide undergoes various chemical reactions, including:

Scientific Research Applications

N-[5-(1-phenylpropyl)-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[5-(1-phenylpropyl)-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes, thereby affecting various biochemical pathways. The compound’s structure allows it to bind to specific receptors, modulating their activity and leading to the desired therapeutic effects .

Comparison with Similar Compounds

N-[5-(1-phenylpropyl)-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide can be compared with other thiophene derivatives such as:

    Tipepidine: Used as an antitussive agent.

    Tioconazole: An antifungal medication.

    Dorzolamide: Used to treat glaucoma. These compounds share the thiophene nucleus but differ in their substituents and therapeutic applications.

Properties

IUPAC Name

N-[5-(1-phenylpropyl)-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3OS2/c1-2-12(11-7-4-3-5-8-11)15-18-19-16(22-15)17-14(20)13-9-6-10-21-13/h3-10,12H,2H2,1H3,(H,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXFSQEUKDVWRAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C2=NN=C(S2)NC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[5-(1-phenylpropyl)-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide
Reactant of Route 2
Reactant of Route 2
N-[5-(1-phenylpropyl)-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide
Reactant of Route 3
N-[5-(1-phenylpropyl)-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide
Reactant of Route 4
Reactant of Route 4
N-[5-(1-phenylpropyl)-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide
Reactant of Route 5
N-[5-(1-phenylpropyl)-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide
Reactant of Route 6
N-[5-(1-phenylpropyl)-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide

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